molecular formula C8H17NO B1374460 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol CAS No. 1228748-75-1

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol

Cat. No.: B1374460
CAS No.: 1228748-75-1
M. Wt: 143.23 g/mol
InChI Key: XFNILSFZGMGXCN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol (CAS: 1466152-09-9) is a cyclopentane-based organic compound featuring an aminomethyl group and a hydroxyl-substituted ethyl chain. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and material science due to its structural rigidity and functional group diversity. It is often utilized in small-molecule drug discovery and as a precursor for synthesizing more complex derivatives .

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNILSFZGMGXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. This process results in the formation of the aminomethyl group attached to the cyclopentyl ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H17NO
  • Molecular Weight : 143.23 g/mol
  • Key Functional Groups : Amino group (-NH2) and Hydroxyl group (-OH)

The presence of these functional groups provides opportunities for various chemical reactions, including nucleophilic substitutions and condensation reactions.

Organic Synthesis

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in transformations that yield various derivatives with potential biological activity.

  • Application Example : In the catalytic asymmetric synthesis of cyclopentyl β-amino esters, this compound has been utilized with chiral dirhodium catalysts to achieve high enantiomeric excess (up to 98%) and excellent diastereocontrol.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit promising biological activities, including antimicrobial and anticancer properties.

  • Therapeutic Potential : Studies have suggested that derivatives of this compound may interact with specific molecular targets in biological systems, potentially acting as enzyme inhibitors or modulators.

Biochemical Studies

The compound has been investigated for its effects on various biological pathways, including neurotransmitter modulation and enzyme interactions.

  • Mechanism of Action : The amino group can form hydrogen bonds with active sites on enzymes, affecting their catalytic activity. This property is crucial for designing drugs that target specific enzymes or receptors.

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate in the synthesis of β-amino estersHigh enantiomeric excess achieved using chiral catalysts
Medicinal ChemistryPotential antimicrobial and anticancer propertiesInteraction with biological targets leading to therapeutic effects
Biochemical StudiesModulation of enzyme activity and neurotransmitter levelsSignificant effects observed in preliminary studies

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of derivatives related to this compound, it was found that certain compounds exhibited significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa.

  • Results : Compounds showed effective inhibition at low concentrations, indicating their potential as therapeutic agents against resistant strains.

Case Study 2: Neuropharmacological Effects

Research involving neuropharmacological assessments has indicated that derivatives of this compound may influence neurotransmitter levels in the central nervous system.

  • Findings : Initial data suggest potential applications in treating neurological disorders through modulation of receptor activity, warranting further investigation into its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[1-(aminomethyl)cyclopentyl]ethan-1-ol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Purity
This compound 1466152-09-9 C₈H₁₇NO₂ 159.23 Cyclopentyl core, aminomethyl group, primary hydroxyl group Lab-scale research; purity ≥95% (discontinued commercial availability)
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol 1384429-71-3 C₉H₁₉NO 157.26 Cyclohexyl core, aminomethyl group, primary hydroxyl group Pharmaceutical intermediate; CAS 1384429-71-3 (American Elements)
2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-ol hydrochloride 2172074-67-6 C₈H₁₈ClNO₂ 195.68 (free base: 159.23) Ether linkage between cyclopentyl and ethanol, hydrochloride salt Enhanced solubility for in vitro studies; commercial suppliers list this derivative
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C₉H₁₉NO 157.25 Cyclopentyl core, branched aminobutyl chain, hydroxyl group Pharmaceutical and agrochemical research; ≥95% purity
2-(1-Methylcyclopropyl)ethan-1-ol 19687-04-8 C₆H₁₂O 100.16 Cyclopropane ring, methyl substituent, primary hydroxyl group Material science applications; limited commercial availability

Structural and Functional Analysis

  • Cyclopentyl vs. Cyclohexyl Core :
    The cyclohexyl analog (CAS 1384429-71-3) exhibits a larger ring size, reducing ring strain compared to the cyclopentyl variant. This increases steric hindrance and may lower solubility in polar solvents .
  • Ether vs. Hydroxyl Linkage: 2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-ol (CAS 1466152-09-9) contains an ether bond, which reduces hydrogen-bonding capacity compared to the hydroxyl group in the parent compound. This may decrease aqueous solubility but improve lipid membrane permeability .
  • Salt Formation :
    The hydrochloride derivative (CAS 2172074-67-6) enhances solubility and stability, making it preferable for pharmacological assays .

Reactivity and Stability

  • The aminomethyl group in this compound facilitates nucleophilic reactions, such as reductive amination or peptide coupling, whereas the hydroxyl group enables esterification or etherification .
  • In contrast, the cyclopropane derivative (CAS 19687-04-8) exhibits higher ring strain, increasing susceptibility to ring-opening reactions under acidic or thermal conditions .

Research Findings and Trends

  • Pharmacological Potential: Cyclopentyl-based amines are explored for CNS drug development due to their blood-brain barrier permeability .
  • Material Science : Cyclopropane derivatives (e.g., CAS 19687-04-8) are investigated for polymer synthesis, leveraging their strained rings for unique material properties .
  • Synthetic Challenges: The discontinued status of this compound highlights synthesis difficulties, prompting reliance on custom synthesis or alternative analogs .

Biological Activity

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol, with the molecular formula C8_8H17_{17}NO and a molecular weight of 143.23 g/mol, is a compound characterized by its cyclopentyl ring, aminomethyl group, and hydroxyl group. This unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. Various methods have been explored to optimize yield and purity, often employing chiral catalysts to enhance enantiomeric excess. For instance, reactions using β-TBSO-substituted enoldiazoacetates with chiral dirhodium catalysts can yield chiral cyclopentyl β-amino esters in high yields with excellent diastereocontrol.

PropertyValue
Molecular FormulaC8_8H17_{17}NO
Molecular Weight143.23 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is believed to arise from its interaction with specific receptors or enzymes in the body. The presence of both amine and alcohol functional groups allows for potential interactions with neurotransmitter systems, particularly in the central nervous system. Studies have indicated that similar compounds can act as modulators for various receptors, suggesting that this compound may exhibit analogous properties .

Pharmacological Effects

Research into related cyclopentane derivatives has shown a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction and modulation of cell signaling pathways .
  • Neuropharmacological Effects : Investigations into aminocyclopentanes have revealed their potential as selective NR2B receptor antagonists, which may influence cognitive functions and motor control .

Case Studies

  • Study on Neuropharmacological Effects : A study identified a series of aminocyclopentanes that exhibited potent activity at NR2B receptors. This research highlighted the importance of stereochemistry in determining biological potency, suggesting that modifications to the cyclopentane structure could enhance therapeutic efficacy .
  • Antimicrobial Research : A comparative study on structurally similar compounds revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of cell membrane integrity.

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